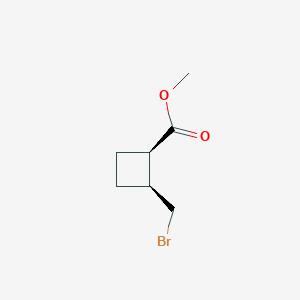

rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate,cis

Description

rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate,cis is a chiral cyclobutane derivative characterized by a bromomethyl substituent at the 2-position and a methyl ester group at the 1-position of the cyclobutane ring. The cis configuration of the substituents imposes distinct steric and electronic effects, influencing its reactivity and applications in organic synthesis.

Key structural features include:

- Molecular formula: Likely C₈H₁₁BrO₂ (inferred from , substituting -NH₂ with -Br).

- Stereochemistry: The (1R,2S) configuration ensures rigidity and spatial orientation critical for enantioselective reactions.

- Functional groups: The bromomethyl group (-CH₂Br) offers a reactive site for nucleophilic substitution, while the ester group enables participation in hydrolysis or transesterification.

Properties

IUPAC Name |

methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNBRXHWDWEMJM-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H]1CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate,cis typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cyclobutane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Esterification: The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution Products: Various substituted cyclobutane derivatives.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Applications in Organic Synthesis

rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows for selective reactions that are crucial in developing new drugs.

Key Reactions Involving the Compound:

- Nucleophilic Substitution Reactions : The bromine atom in the compound can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.

- Cyclization Reactions : The cyclobutane ring structure facilitates cyclization processes that are essential in constructing complex molecular architectures.

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry as a building block for synthesizing compounds with therapeutic properties. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer effects.

Case Studies:

- A study demonstrated that derivatives of rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate exhibited promising activity against specific cancer cell lines. The modifications made to the compound enhanced its efficacy and selectivity towards cancerous cells.

- Another research highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The incorporation of various functional groups led to compounds that significantly reduced inflammation in animal models.

Data Table: Summary of Key Studies

| Study Reference | Application Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives showed selective cytotoxicity against cancer cells. |

| Study 2 | Anti-inflammatory Agents | Modified compounds exhibited significant reduction in inflammation. |

| Study 3 | Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules. |

Mechanism of Action

The mechanism of action of rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate,cis would depend on its specific application. In general, the bromomethyl group can act as an electrophile in substitution reactions, while the ester group can participate in hydrolysis and other reactions. The compound’s effects on molecular targets and pathways would be specific to the context of its use in research or industry.

Comparison with Similar Compounds

rac-methyl(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate hydrochloride

Key Differences :

- Substituent: Replaces -Br with -NH₂, significantly altering reactivity. The amino group enables participation in condensation or amidation reactions, whereas bromine favors nucleophilic substitutions (e.g., Suzuki couplings).

- Physicochemical Properties: Collision Cross-Section (CCS): Predicted CCS values for the aminomethyl derivative range from 131.1–137.6 Ų (depending on adducts), suggesting moderate polarity suitable for chromatographic separation . Solubility: The hydrochloride salt form enhances water solubility compared to the neutral bromo analog.

Synthetic Utility: The aminomethyl derivative is a precursor for bioactive molecules, leveraging its amine group for further functionalization. In contrast, the bromo analog’s utility lies in cross-coupling reactions or as a leaving group.

Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30)

Key Differences :

- Substituent Complexity : Incorporates a bulky cyclohexylmethyl group, introducing steric hindrance that limits reactivity at the cyclobutane core.

- Purity and Characterization : Isolated as a colorless oil (67% purity) with IR and HRMS data confirming structure. The bromo analog’s purification would likely require similar chromatographic methods but may exhibit lower volatility due to bromine’s atomic weight.

Methyl (1S,2S,3R)-2-phenyl-3-(4-boronophenyl)cyclobutane-1-carboxylate (22)

Key Differences :

- Functional Groups : A boronate ester at the 3-position enables Suzuki-Miyaura cross-couplings, while the bromo analog’s -CH₂Br serves as a leaving group.

- Synthesis : Synthesized via Ir-catalyzed photocycloaddition, highlighting divergent strategies for cyclobutane functionalization (boron vs. halogen) .

rac-(1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate

Key Differences :

- Ring System: A bicyclo[3.1.0]hexane scaffold with a ketone group introduces strain and conjugation effects absent in the monocyclic bromo compound.

- Molecular Weight : 190.24 g/mol (vs. ~223.08 g/mol for the bromo analog), affecting density and melting behavior .

Data Tables

Table 2: Physicochemical Properties

Biological Activity

The compound rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate,cis is a member of the cyclobutane family, characterized by its unique four-membered ring structure and the presence of bromomethyl and carboxylate functional groups. This compound has garnered attention for its potential biological activities, which are crucial for various applications in medicinal chemistry and pharmacology.

- Molecular Formula : C6H11BrO2

- Molecular Weight : 163.0555 g/mol

- CAS Number : 71198-54-4

The biological activity of rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate,cis can be attributed to its ability to interact with biomolecules through various mechanisms:

- Nucleophilic Substitution : The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of new compounds with biological relevance.

- Reactivity with Enzymes : The carboxylate moiety may interact with enzyme active sites, influencing enzymatic activity and metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate,cis exhibits antimicrobial properties against a range of pathogens. The compound's mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound has selective toxicity towards cancer cell lines while exhibiting minimal effects on normal cells. This selectivity is essential for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| Normal Human Fibroblasts | >100 |

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate,cis against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting potential as a novel antimicrobial agent.

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound selectively induced apoptosis in cancer cells while sparing healthy cells, highlighting its potential as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate, cis, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by bromomethylation. Key steps include:

- Cyclobutane Construction : Use [2+2] cycloaddition or ring-closing metathesis to form the strained cyclobutane core.

- Bromomethyl Introduction : Bromination via radical or nucleophilic substitution (e.g., using NBS or HBr under controlled conditions).

- Stereochemical Control : Reaction temperatures (e.g., –20°C to 25°C) and inert atmospheres (argon/nitrogen) are critical to minimize racemization .

- Validation : Monitor reaction progress via TLC/HPLC and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify coupling constants (e.g., vicinal values) indicative of cis/trans configurations .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and quantify enantiomeric excess (ee) .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What are the stability considerations for rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate, cis under storage or reaction conditions?

- Methodological Answer :

- Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation of the bromomethyl group.

- Moisture Avoidance : Use desiccants or anhydrous solvents to mitigate hydrolysis of the ester moiety .

- Reactivity Screen : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in substitution reactions compared to chloro- or trifluoromethyl analogs?

- Methodological Answer :

- Leaving Group Ability : Bromine’s polarizability enhances nucleophilic substitution (S2) rates compared to chlorine. Use kinetic studies (e.g., competition experiments with NaI/AgNO) to quantify reactivity .

- Electronic Effects : Compare Hammett σ values for Br vs. CF groups to predict electronic contributions to reaction intermediates .

- Case Study : Synthesize analogs (e.g., trifluoromethyl or chloromethyl derivatives) and compare reaction rates in Suzuki-Miyaura couplings or alkylation reactions .

Q. What strategies resolve contradictions in stereochemical outcomes reported across different synthetic protocols?

- Methodological Answer :

- Mechanistic Analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic factors favoring cis vs. trans configurations .

- Experimental Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., chiral Pd complexes) to override kinetic vs. thermodynamic control .

- Data Reconciliation : Cross-validate results using multiple techniques (e.g., NOESY for spatial proximity, optical rotation for ee) .

Q. How can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are most efficient?

- Methodological Answer :

- Bromine Utilization : Perform cross-coupling (e.g., Heck, Buchwald-Hartwig) to introduce aryl/amine groups for drug-like scaffolds .

- Ester Hydrolysis : Convert to carboxylic acid under basic conditions (NaOH/EtOH) for peptide conjugation or metal coordination studies .

- Biological Screening : Use the compound as a core structure in high-throughput assays for antimicrobial or enzyme inhibition activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.